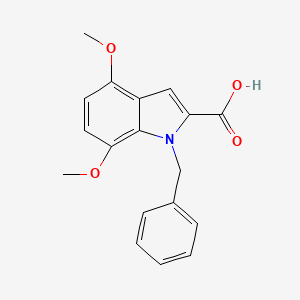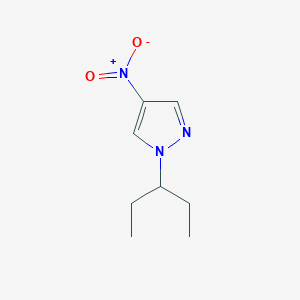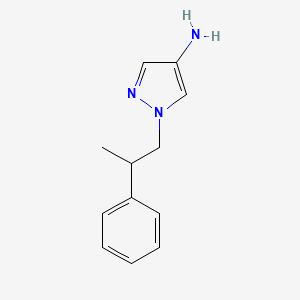
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol It is known for its unique structure, which includes a piperazine ring substituted with an ethyl and a methyl group
作用機序
Target of Action
Similar compounds have been reported to exhibit antiproliferative activity against human cancer cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have shown to interact with their targets and induce changes that lead to antiproliferative effects .
Result of Action
Similar compounds have been reported to exhibit antiproliferative activity, suggesting potential anticancer effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 3-methylpiperazine with 2-ethylbutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one has several scientific research applications, including:
類似化合物との比較
Similar Compounds
Similar compounds to 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one include:
- 2-(Methylamino)-2-(2-methylphenyl)cyclohexan-1-one
- 2-(Ethylamino)-2-(3-methylphenyl)cyclohexan-1-one
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an ethyl and a methyl group on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2-ethyl-1-(3-methylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-10(5-2)11(14)13-7-6-12-9(3)8-13/h9-10,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSGOUBJUAUEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCNC(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361940.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)
![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6361955.png)
![4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride](/img/structure/B6361964.png)
![2-[3-(3-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361967.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361974.png)
![1-{[1,1'-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one](/img/structure/B6362003.png)

![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)


